1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine
Overview
Description
“1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine” is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .
Molecular Structure Analysis
The molecular structure of “1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .
Scientific Research Applications
Toxicokinetic Studies Toxicokinetic studies are crucial in understanding drug interactions, elimination routes, and for evaluating targets for toxicological screening. For instance, toxicokinetic data of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues) have been explored. These studies included identification of phase I and II metabolites, determination of enzymes involved in metabolic steps, and plasma protein binding. Such research is fundamental for forensic and clinical toxicologists for substance identification and risk assessment in cases of abuse or intoxication (Richter et al., 2019).
Identification and Quality Control Efforts have been made to identify and ascertain the quality of substances sold by grey-market internet vendors. For instance, 1H NMR spectra of several compounds, including benzofuran analogues, were acquired and compared to ensure consistency with the compounds as labelled and sold. This practice is essential for forensic and harm-reduction organizations in identifying compounds that sporadically appear in the market (Chapman, 2018).
Bioactivity Studies Benzofuran derivatives have been synthesized and tested for their biological activities. For example, new benzofuran derivatives were synthesized and their in vitro anti-HIV-1 and HIV-2 activities were tested, indicating their potential in inhibiting HIV replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .
properties
IUPAC Name |
1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-7-5-10-8(2)12(9(3)14)16-13(10)11(6-7)15-4/h5-6,9H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWJAVNWMGAIQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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